Methotrexate-methyl-d3, Dimethyl Ester
Overview
Description
Guggulsterone is a plant sterol isolated from the gum resin of the Commiphora mukul tree, commonly known as the guggul tree. This compound has been used for centuries in traditional Indian medicine, particularly in Ayurveda, for its potential health benefits. Guggulsterone exists in two stereoisomers, E-guggulsterone and Z-guggulsterone, and is known for its anti-inflammatory, hypolipidemic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed to produce guggulsterone due to its low natural yield. One common method involves the use of steroid precursors. For instance, E-guggulsterone can be synthesized using Swern oxidation and silica gel purification, achieving a yield of approximately 73% . Another method involves a two-step process from 16,17-epoxy-pregnenolone via hydrazine reduction and Oppenauer oxidation, yielding 84% .
Industrial Production Methods: Industrial production of guggulsterone focuses on optimizing yield and purity. Green and sustainable chemistry approaches have been increasingly adopted to enhance the efficiency of chemical processes and reactions in steroid chemistry . These methods aim to reduce environmental impact while maintaining high production standards.
Chemical Reactions Analysis
Types of Reactions: Guggulsterone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Hydrazine reduction is employed in the synthesis of E-guggulsterone from 16,17-epoxy-pregnenolone.
Substitution: Various substitution reactions can be performed to modify the structure of guggulsterone, enhancing its biological properties.
Major Products: The major products formed from these reactions include E-guggulsterone and Z-guggulsterone, along with other structurally modified derivatives that exhibit improved pharmacological properties .
Scientific Research Applications
Mechanism of Action
Guggulsterone exerts its effects through various mechanisms:
Lipid Metabolism Regulation: It inhibits the activity of enzymes involved in cholesterol biosynthesis, leading to reduced cholesterol levels.
Anti-inflammatory Action: Guggulsterone inhibits the production of pro-inflammatory molecules such as cytokines and prostaglandins, contributing to the management of chronic inflammatory diseases.
Molecular Targets and Pathways: It acts on bile acid receptors in the liver, promoting lipid metabolism and improving hyperlipidemia.
Comparison with Similar Compounds
Guggulsterone is unique among plant sterols due to its dual stereoisomeric forms and wide range of biological activities. Similar compounds include:
Brassinosteroids: Plant steroids with growth-promoting properties.
Bufadienolides: Steroids with cardiotonic effects.
Cardenolides: Steroids used in treating heart conditions.
Cucurbitacins: Triterpenoids with anticancer properties.
Ecdysteroids: Steroids involved in insect molting and metamorphosis.
Steroid Saponins: Compounds with antimicrobial and antifungal activities.
Steroidal Alkaloids: Steroids with potential anticancer and anti-inflammatory effects.
Guggulsterone stands out due to its extensive therapeutic potential and the ability to be synthesized in sufficient quantities for research and industrial applications .
Properties
IUPAC Name |
dimethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQFVFAFHNQUTG-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531420 | |
Record name | Dimethyl N-(4-{[(2,4-diaminopteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00531420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432545-60-3 | |
Record name | Dimethyl N-(4-{[(2,4-diaminopteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00531420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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